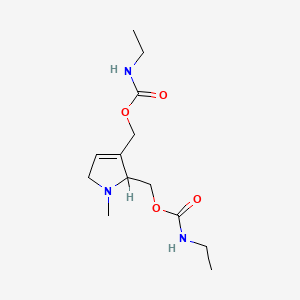
Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester, also known as this compound, is a useful research compound. Its molecular formula is C13H23N3O4 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Structural Overview
The compound features a pyrrole ring system, which is known for its diverse biological activities. The presence of the carbamate functional group may enhance its reactivity and interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study demonstrated that pyrrole-based compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 0.5 µg/mL |
| Pyrrole Derivative B | E. coli | 1.0 µg/mL |
| Carbamic Acid Ester | V. parvula | 0.8 µg/mL |
Cytotoxicity
The cytotoxic effects of carbamate derivatives have been evaluated in various cancer cell lines. For example, studies on similar compounds revealed that they possess selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 3 |
| HeLa (Cervical Cancer) | 10 | 4 |
| Normal Fibroblasts | >100 | - |
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics . This suggests potential utility in treating bacterial infections.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrrole-containing compounds similar to the carbamic acid ester. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Mechanistic Insights
The biological activity of carbamic acid esters can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : These compounds may act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.
- Receptor Modulation : The structural features allow for interaction with various receptors involved in cell signaling pathways.
Eigenschaften
IUPAC Name |
[3-(ethylcarbamoyloxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methyl N-ethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-4-14-12(17)19-8-10-6-7-16(3)11(10)9-20-13(18)15-5-2/h6,11H,4-5,7-9H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFZZYGXWNZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1C(=CCN1C)COC(=O)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954415 |
Source


|
| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32766-79-3 |
Source


|
| Record name | Synthanecine A-bis(N-ethylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032766793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














